Tricrotyl orthoformate
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Overview
Description
Tricrotyl orthoformate, also known as orthoformic acid tri-2-butenyl ester, is an organic compound with the molecular formula C13H22O3 and a molecular weight of 226.31 g/mol . It is a member of the orthoformate family, which are esters of orthoformic acid. These compounds are characterized by having three alkoxy groups attached to a central carbon atom. This compound is a colorless liquid that is used in various organic synthesis applications.
Preparation Methods
The synthesis of tricrotyl orthoformate typically involves the reaction of orthoformic acid with crotyl alcohol. The reaction is carried out under acidic conditions to facilitate the formation of the ester. The general reaction scheme is as follows:
HC(OH)3+3CH3CH=CHCH2OH→HC(OCH2CH=CHCH3)3+3H2O
In industrial settings, the production of this compound may involve the use of catalysts to increase the reaction rate and yield. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants.
Chemical Reactions Analysis
Tricrotyl orthoformate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form orthoformic acid and crotyl alcohol.
Transesterification: It can react with other alcohols to form different orthoformates.
Reduction: this compound can be reduced to form tricrotyl methanol.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles to form substituted orthoformates.
Common reagents used in these reactions include water, alcohols, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tricrotyl orthoformate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Protecting Group: In organic chemistry, this compound is used as a protecting group for aldehydes and ketones, preventing them from reacting under certain conditions.
Catalysis: It is used in catalytic reactions to enhance the selectivity and yield of desired products.
Biocatalysis: This compound is used in biocatalytic processes to improve the enantioselectivity of certain reactions.
Mechanism of Action
The mechanism of action of tricrotyl orthoformate in chemical reactions involves the formation of an intermediate alkoxonium ion. This ion is highly electrophilic and can react with various nucleophiles to form new carbon-oxygen bonds. The general mechanism is as follows:
- Protonation of the orthoformate to form an alkoxonium ion.
- Nucleophilic attack on the alkoxonium ion by a nucleophile.
- Formation of the substituted orthoformate and release of the leaving group.
This mechanism allows this compound to participate in a wide range of organic transformations, making it a versatile reagent in synthetic chemistry.
Comparison with Similar Compounds
Tricrotyl orthoformate can be compared with other orthoformates such as trimethyl orthoformate, triethyl orthoformate, and tripropyl orthoformate . These compounds share similar chemical properties but differ in their alkyl groups:
Trimethyl orthoformate (C4H10O3): A colorless liquid used as a reagent in organic synthesis.
Triethyl orthoformate (C7H16O3): A volatile liquid used in the synthesis of pharmaceuticals and agrochemicals.
Tripropyl orthoformate (C10H22O3): Used in the preparation of various organic compounds.
This compound is unique due to its crotyl groups, which provide additional reactivity and selectivity in certain chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules.
Properties
IUPAC Name |
(E)-1-[bis[(E)-but-2-enoxy]methoxy]but-2-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-4-7-10-14-13(15-11-8-5-2)16-12-9-6-3/h4-9,13H,10-12H2,1-3H3/b7-4+,8-5+,9-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQIJZJDZVTVCJ-OTWDQPKHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCOC(OCC=CC)OCC=CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/COC(OC/C=C/C)OC/C=C/C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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